Betamethasone-d5-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

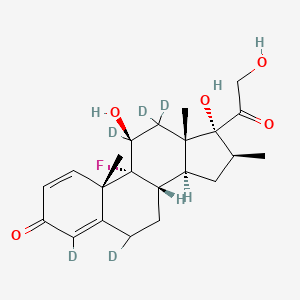

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H29FO5 |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16S,17R)-4,6,11,12,12-pentadeuterio-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D,9D,10D2,17D/t4?,12-,15-,16-,17-,19-,20-,21-,22- |

InChI Key |

UREBDLICKHMUKA-RXBGCOSMSA-N |

Isomeric SMILES |

[2H]C1C[C@H]2[C@@H]3C[C@@H]([C@@]([C@]3(C([C@]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)([2H])O)([2H])[2H])C)(C(=O)CO)O)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |

Origin of Product |

United States |

Foundational & Exploratory

Betamethasone-d5: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone-d5 is the deuterium-labeled analog of betamethasone, a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. This stable isotope-labeled compound serves as an invaluable tool in analytical and pharmacokinetic research, primarily utilized as an internal standard for the precise quantification of betamethasone in complex biological matrices. Its use in techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) significantly enhances the accuracy and reliability of bioanalytical methods by correcting for matrix effects and variations during sample processing. This guide provides a comprehensive overview of the core technical aspects of Betamethasone-d5, including its chemical properties, mechanism of action, detailed experimental protocols for its application, and relevant quantitative data.

Core Chemical and Physical Properties

Betamethasone-d5 is structurally identical to betamethasone, with the exception of five hydrogen atoms being replaced by their heavier isotope, deuterium. This isotopic substitution results in a higher molecular weight, which is the basis for its utility as an internal standard in mass spectrometry.

| Property | Value | Source |

| Chemical Formula | C₂₂H₂₄D₅FO₅ | [1] |

| Molecular Weight | 397.49 g/mol | [1] |

| Unlabeled CAS Number | 378-44-9 | [1] |

| Appearance | White to Off-White Solid | N/A |

| Purity | >95% (HPLC) | [1] |

| Storage Temperature | -20°C | [1] |

Mechanism of Action: Glucocorticoid Receptor Signaling

The therapeutic effects of betamethasone, and by extension the biological context for the use of Betamethasone-d5 in research, are mediated through its interaction with the glucocorticoid receptor (GR). As a synthetic glucocorticoid, betamethasone readily diffuses across cell membranes and binds to the cytosolic GR, which is part of a multiprotein complex.

Upon ligand binding, the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. In the nucleus, the ligand-activated GR can modulate gene expression through several mechanisms:

-

Transactivation: The GR can bind directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The GR can also repress the transcription of pro-inflammatory genes by interacting with and inhibiting the activity of other transcription factors, most notably nuclear factor-kappa B (NF-κB). This interaction is a cornerstone of the anti-inflammatory effects of glucocorticoids.

The following diagram illustrates the canonical glucocorticoid receptor signaling pathway.

References

Technical Guide: Certificate of Analysis for Betamethasone-d5

This technical guide provides a comprehensive overview of the quality control and analysis of Betamethasone-d5, a deuterated analog of Betamethasone used as an internal standard in pharmacokinetic and metabolic studies. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the material's specifications, analytical methodologies, and a typical quality control workflow.

Product Information

Betamethasone-d5 is a synthetic glucocorticoid, and its deuterated form is crucial for accurate quantification in biological matrices.

| Identifier | Value |

| Analyte Name | Betamethasone-d5 |

| Product Code | TRC-B327002[1][2] |

| CAS Number | Not available for deuterated form |

| Unlabeled CAS Number | 378-44-9[2][3] |

| Molecular Formula | C₂₂H₂₄D₅FO₅[3] |

| Molecular Weight | 397.49 |

| SIL Type | Deuterium |

Physicochemical Properties

The following table summarizes the key physicochemical properties of Betamethasone-d5.

| Property | Specification |

| Appearance | Neat |

| Storage Temperature | -20°C |

| IUPAC Name | (8S,9R,10S,11S,13S,14S,16S,17R)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one |

| InChI | InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1/i4D2,9D,11D2 |

Quality Control Specifications

The quality of Betamethasone-d5 is ensured through rigorous testing. The primary analytical technique for purity assessment is High-Performance Liquid Chromatography (HPLC).

| Test | Specification | Method |

| Purity | >95% | HPLC |

Experimental Protocols

Detailed methodologies for the key analytical procedures are provided below.

4.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is a gradient reversed-phase HPLC procedure developed for the analysis of betamethasone dipropionate and its related substances, which can be adapted for Betamethasone-d5.

-

Instrumentation: HPLC system with a PDA/UV detector.

-

Column: Altima C18, 250 x 4.6 mm, 5 µm.

-

Mobile Phase A: A mixture of water, tetrahydrofuran, and acetonitrile (90:4:6 v/v/v).

-

Mobile Phase B: A mixture of acetonitrile, tetrahydrofuran, water, and methanol (74:2:4:20 v/v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 50°C.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 20 µL.

-

Standard Preparation: A standard stock solution of the reference standard is prepared at a concentration of 100 µg/mL in a diluent consisting of a water and acetonitrile mixture (20:80 v/v).

-

Sample Preparation: An accurately weighed amount of the Betamethasone-d5 sample is dissolved in the diluent to achieve a similar concentration to the standard preparation.

4.2. UV-Visible Spectrophotometry

This method is suitable for the quantitative determination of Betamethasone.

-

Instrumentation: UV-Visible Spectrophotometer.

-

Solvent: Sulphuric acid.

-

Wavelength of Maximum Absorbance (λmax): 234 nm.

-

Concentration Range: 5-30 µg/mL.

-

Procedure: A stock solution of the sample is prepared and diluted to fall within the linear concentration range. The absorbance is measured at 234 nm.

Workflow and Signaling Pathway Diagrams

5.1. Certificate of Analysis Workflow

The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a pharmaceutical reference standard like Betamethasone-d5.

Caption: Workflow for generating a Certificate of Analysis.

5.2. Glucocorticoid Receptor Signaling Pathway

Betamethasone exerts its anti-inflammatory effects through the glucocorticoid receptor signaling pathway.

References

In-Depth Technical Guide to the Isotopic Purity of Betamethasone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Betamethasone-d5, a deuterated analog of the potent synthetic glucocorticoid, Betamethasone. This document is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds in their studies. It details the significance of isotopic purity, methods for its determination, and presents illustrative data.

Introduction to Betamethasone-d5

Betamethasone-d5 is a stable isotope-labeled version of Betamethasone, where five hydrogen atoms have been replaced by deuterium.[1] It serves as an invaluable internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), to precisely measure the concentration of Betamethasone in biological matrices.[2][3] The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of the analytical method.

The specific deuteration pattern for commercially available Betamethasone-d5 is (8S,9R,10S,11S,13S,14S,16S,17R)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one.[1][4] This specific placement of deuterium atoms provides a significant mass shift from the unlabeled drug, which is ideal for mass spectrometric detection, while minimizing the potential for isotopic exchange.

Data Presentation: Isotopic Purity of Betamethasone-d5

The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for use as an internal standard. It is typically expressed as the percentage of the desired deuterated molecule (in this case, d5) and the distribution of other isotopic species (d0 to d4). The following tables summarize representative quantitative data for the isotopic purity of a typical batch of Betamethasone-d5, as determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Isotopic Distribution of Betamethasone-d5 by Mass Spectrometry

| Isotopic Species | Mass Shift (from d0) | Relative Abundance (%) |

| d0 (Unlabeled) | 0 | < 0.1 |

| d1 | +1 | 0.2 |

| d2 | +2 | 0.8 |

| d3 | +3 | 2.5 |

| d4 | +4 | 10.5 |

| d5 (Desired) | +5 | >86 |

Table 2: Quantitative Isotopic Purity Data

| Parameter | Value |

| Chemical Purity (by HPLC) | >95% |

| Isotopic Purity (d5) | ≥98% |

| Deuterium Incorporation | ≥99% at each labeled position |

Experimental Protocols

The determination of isotopic purity relies on sophisticated analytical techniques, primarily mass spectrometry and NMR spectroscopy. Below are detailed methodologies for these key experiments.

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a labeled compound.

3.1.1. Liquid Chromatography-Mass Spectrometry (LC-MS) Method

-

Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Chromatographic Conditions :

-

Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 5 µL.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Electrospray Ionization (ESI), positive mode.

-

Scan Mode : Full scan from m/z 350-450.

-

Resolution : >10,000.

-

Data Analysis : The relative abundance of each isotopic peak (d0 to d5) is determined by integrating the area under the curve for each extracted ion chromatogram.

-

Determination of Isotopic Enrichment by NMR Spectroscopy

Quantitative NMR (qNMR) spectroscopy, particularly ¹H and ²H NMR, can be used to confirm the location and extent of deuteration.

3.2.1. ¹H NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : Dissolve an accurately weighed amount of Betamethasone-d5 in a suitable deuterated solvent (e.g., DMSO-d6).

-

Data Acquisition : Acquire a standard ¹H NMR spectrum.

-

Data Analysis : Compare the integrals of the signals corresponding to the protons at the labeled positions (4, 6, and 21) with the integrals of non-deuterated protons in the molecule. The reduction in the integral values at the labeled positions indicates the degree of deuteration.

3.2.2. ²H NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer equipped with a deuterium probe.

-

Sample Preparation : Dissolve the sample in a protonated solvent (e.g., CHCl₃).

-

Data Acquisition : Acquire a ²H NMR spectrum.

-

Data Analysis : The presence of signals in the ²H spectrum at the chemical shifts corresponding to the labeled positions confirms the sites of deuteration. The relative integrals of these signals can provide information on the distribution of deuterium.

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of Betamethasone-d5.

References

A Technical Guide to Betamethasone-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Betamethasone-d5, a deuterated analog of the synthetic glucocorticoid Betamethasone. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative analyses. Included are details on suppliers and pricing, a comprehensive experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and diagrams of the analytical workflow and the parent compound's signaling pathway.

Introduction to Betamethasone-d5

Betamethasone-d5 is a stable isotope-labeled version of Betamethasone, a potent glucocorticoid with anti-inflammatory and immunosuppressive properties.[1] In drug development and clinical research, the precise quantification of active pharmaceutical ingredients (APIs) and their metabolites is critical. Deuterated standards, such as Betamethasone-d5, are invaluable tools in bioanalytical assays. They serve as ideal internal standards for mass spectrometry-based methods because they share near-identical physicochemical properties with the unlabeled analyte, co-eluting during chromatography and exhibiting similar ionization efficiency, yet are distinguishable by their mass-to-charge ratio (m/z).[2] This allows for accurate correction of variations that may occur during sample preparation and analysis.

Suppliers and Pricing

The availability and cost of Betamethasone-d5 can vary between suppliers. The following table summarizes publicly available information for several reputable suppliers of research-grade chemicals. For the most current pricing and to request a formal quotation, it is recommended to contact the suppliers directly.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Price (USD) |

| MedChemExpress | Betamethasone-d5 | HY-13570S | >99% | 1 mg | $1065 |

| Simson Pharma | Betamethasone-D5 | Not specified | Certificate of Analysis provided | Custom Synthesis | Inquiry required |

| Toronto Research Chemicals (via Biomall) | Betamethasone-d5 21-Phosphate | B327032-1mg | Not specified | 1 mg | Inquiry required |

| LGC Standards | Betamethasone-d5 | TRC-B327002 | Not specified | Neat | Login required for pricing |

Note: Pricing and availability are subject to change. The information presented here is based on data retrieved in the fourth quarter of 2025.

Experimental Protocols: Quantitative Analysis of Corticosteroids by LC-MS/MS using a Deuterated Internal Standard

The following is a representative protocol for the quantitative analysis of a corticosteroid, such as Betamethasone, in a biological matrix (e.g., plasma, serum) using its deuterated analog (Betamethasone-d5) as an internal standard. This method is adapted from established procedures for corticosteroid analysis.

1. Objective: To accurately quantify the concentration of Betamethasone in a biological sample.

2. Materials and Reagents:

-

Betamethasone analytical standard

-

Betamethasone-d5 internal standard (IS)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

-

Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) cartridges

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Sample Preparation:

-

Spiking: A known concentration of Betamethasone-d5 (internal standard) is spiked into all samples, including calibration standards, quality controls, and unknown samples.

-

Protein Precipitation: To remove proteins, which can interfere with the analysis, a protein precipitation step is performed. Typically, three parts of cold acetonitrile are added to one part of the plasma sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Extraction: The supernatant from the protein precipitation step is transferred to a clean tube. Further purification can be achieved using Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove salts and phospholipids.

-

Evaporation and Reconstitution: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a mobile phase-compatible solvent (e.g., 50:50 methanol/water).

5. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is commonly used for steroid separation.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile

-

Gradient: A gradient elution is employed to separate the analyte from other matrix components.

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for both Betamethasone and Betamethasone-d5 are monitored. For example:

-

Betamethasone: [M+H]+ → fragment ion 1 (quantifier), [M+H]+ → fragment ion 2 (qualifier)

-

Betamethasone-d5: [M+H]+ → corresponding fragment ion 1 (quantifier)

-

-

6. Data Analysis and Quantification:

The concentration of Betamethasone in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then compared to a calibration curve constructed from the peak area ratios of the calibration standards with known concentrations.

Visualizations

The following diagrams illustrate the experimental workflow for quantitative analysis and the signaling pathway of the parent compound, Betamethasone.

Caption: Experimental workflow for LC-MS/MS quantification.

Caption: Glucocorticoid receptor signaling pathway.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Betamethasone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, manufacturing, and characterization of deuterated betamethasone, a potent synthetic glucocorticoid. The strategic incorporation of deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic profile of a drug, a concept known as the "deuterium effect." This modification can lead to a reduced rate of metabolism, prolonged half-life, and potentially an improved therapeutic index. This document details synthetic pathways, experimental protocols, analytical characterization, and the biological context of betamethasone's mechanism of action.

Introduction to Deuterated Betamethasone

Betamethasone is a corticosteroid used for its anti-inflammatory and immunosuppressive properties.[1] Deuteration involves the selective replacement of one or more hydrogen atoms in the betamethasone molecule with deuterium atoms. This substitution can influence the drug's metabolic fate, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.

Synthesis and Manufacturing of Deuterated Betamethasone

The synthesis of deuterated betamethasone can be approached in two primary ways: by introducing deuterium into the steroid nucleus or by labeling a side chain. The manufacturing process begins with the synthesis of the non-deuterated betamethasone core, which can be produced through a multi-step chemical synthesis or a combination of chemical and fermentation processes.[2][3][4][5]

Synthesis of the Betamethasone Core

A common starting material for betamethasone synthesis is 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD), which can be derived from phytosterols. A novel and efficient synthesis route involves the stereoselective introduction of the 16β-methyl group, installation of the 17-side chain, and a mild fermentation step for the 1,2-dehydrogenation. This process has been shown to produce betamethasone in 11 steps with an overall yield of 22.9%, offering a cost-effective and environmentally friendlier alternative to traditional methods.

Deuteration of the Betamethasone Molecule

Direct deuteration of the steroid core can be challenging due to the complexity of the molecule. However, methods for the deuteration of related corticosteroids like cortisone have been described and can be adapted for betamethasone. One such method involves the synthesis of an isotopically labeled cortisone from commercially available cortisone acetate through a Δ(4,6)-dieneone intermediate. While direct deuteration of the dienone acetate with various catalysts may fail, hydrolysis of the side-chain ester and subsequent derivatization can yield a key intermediate that can be satisfactorily deuterated.

For betamethasone, a potential route for deuteration of the steroid nucleus could involve a catalytic hydrogen isotope exchange (HIE) reaction. This can be achieved using deuterium gas (D2) or heavy water (D2O) as the deuterium source in the presence of a suitable catalyst, such as a transition metal complex. For instance, a method for the deuteration of alkyl iodides via a radical pathway using D2O as the deuterium source has been developed, which is initiated and mediated by triethylborane in the presence of a thiol catalyst. Such methods offer a mild and environmentally benign approach for deuterium incorporation.

A commercially available form of deuterated betamethasone is Betamethasone-D4. While the specific synthesis protocol is proprietary, its availability confirms the feasibility of producing a deuterated steroid core. The molecular formula is C22H25D4FO5, and it has a purity of 98.6% by HPLC with over 98% atomic deuterium.

A more straightforward approach to producing a deuterated version of a betamethasone derivative is to label a side chain. A detailed protocol for the synthesis of Betamethasone 21-Acetate-d3 has been described. This method involves the acetylation of the 21-hydroxyl group of betamethasone using a deuterated acetylating agent, acetic anhydride-d6.

Experimental Protocol: Synthesis of Betamethasone 21-Acetate-d3

-

Materials:

-

Betamethasone

-

Acetic Anhydride-d6 ((CD3CO)2O)

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve Betamethasone in a minimal amount of anhydrous pyridine and anhydrous toluene in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add a molar excess (e.g., 1.5 equivalents) of acetic anhydride-d6 to the stirred solution.

-

Allow the reaction to proceed at 0-5 °C and monitor its progress by a suitable method such as Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product into ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude Betamethasone 21-Acetate-d3 by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

-

Purification and Characterization

The purification and characterization of deuterated betamethasone are critical to ensure its identity, purity, and the extent of deuterium incorporation.

Purification

High-Performance Liquid Chromatography (HPLC) is the primary method for the purification and purity assessment of deuterated betamethasone and its derivatives. A gradient reversed-phase HPLC method using a C18 column is typically employed. The mobile phase often consists of a mixture of water, acetonitrile, and other organic modifiers like methanol and tetrahydrofuran. Detection is commonly performed using a UV detector at a wavelength of around 240 nm.

| Parameter | Value/Condition | Reference |

| Column | Altima C18 (250×4.6 mm, 5 µm) | |

| Mobile Phase A | Water:Tetrahydrofuran:Acetonitrile (90:4:6 v/v/v) | |

| Mobile Phase B | Acetonitrile:Tetrahydrofuran:Water:Methanol (74:2:4:20 v/v/v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection Wavelength | 240 nm | |

| Column Temperature | 50°C | |

| Injection Volume | 20 µL |

Table 1: Example HPLC Parameters for Betamethasone Analysis.

Characterization

The successful synthesis and deuteration of betamethasone must be confirmed by rigorous analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for confirming the structure of the synthesized compound. In the case of deuterated betamethasone, 1H NMR is used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of the signals corresponding to the deuterated positions. 2H NMR can also be used to directly observe the deuterium signals.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the deuterated compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated molecule, which will be higher than that of the non-deuterated compound by the number of deuterium atoms incorporated.

Biological Context: Glucocorticoid Receptor Signaling Pathway

Betamethasone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR). Understanding this signaling pathway is crucial for comprehending its mechanism of action.

Caption: Betamethasone signaling pathway.

The steroid enters the cell and binds to the cytosolic glucocorticoid receptor (GR), which is in an inactive complex with heat shock proteins (HSPs). Upon binding, the HSPs dissociate, and the activated Betamethasone-GR complex translocates to the nucleus. In the nucleus, it binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to the final characterization of deuterated betamethasone.

References

- 1. researchgate.net [researchgate.net]

- 2. Divergent Chemo- and Biocatalytic Route to 16β-Methylcorticoids: Asymmetric Synthesis of Betamethasone Dipropionate, Clobetasol Propionate, and Beclomethasone Dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel route for the preparation of betamethasone from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) by chemical synthesis and fermentation | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. CN106986908B - The preparation method of betamethasone - Google Patents [patents.google.com]

Technical Guide: Betamethasone-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone-d5 is the deuterated form of Betamethasone, a potent synthetic glucocorticoid. Stable isotope-labeled compounds like Betamethasone-d5 are crucial tools in analytical and clinical research, primarily serving as internal standards for quantitative analysis by mass spectrometry.[1] The incorporation of five deuterium atoms results in a distinct mass shift from the parent compound, enabling precise and accurate quantification in complex biological matrices by mitigating matrix effects and accounting for sample preparation variability. This technical guide provides an in-depth overview of Betamethasone-d5, its properties, analytical applications, and the underlying mechanism of action of its non-labeled counterpart.

Chemical and Physical Properties

Betamethasone-d5 shares its core chemical structure with Betamethasone, with the key difference being the substitution of five hydrogen atoms with deuterium.

Table 1: Chemical and Physical Properties of Betamethasone-d5

| Property | Value | Reference |

| CAS Number | 2244574-92-1 | [2] |

| Molecular Formula | C22H24D5FO5 | [3] |

| Molecular Weight | 397.49 g/mol | [3] |

| Appearance | Off-White to Light Yellow Solid | |

| Storage Temperature | -20°C | [3] |

| Solubility | Soluble in Methanol and Acetone | |

| Purity | Typically >95% (HPLC) |

Spectroscopic Data

Table 2: Spectroscopic Data for Betamethasone (Unlabeled)

| Technique | Key Data Points |

| Mass Spectrometry (MS) | The mass spectrum of Betamethasone shows characteristic fragmentation patterns. In positive electrospray ionization, key ions can be observed. |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectra provide detailed structural information of the steroid backbone. |

| Infrared Spectroscopy (IR) | The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule, such as hydroxyl, carbonyl, and C-F bonds. |

Mechanism of Action: Glucocorticoid Receptor Signaling

Betamethasone, the non-deuterated parent compound of Betamethasone-d5, exerts its anti-inflammatory and immunosuppressive effects by acting as a potent agonist of the glucocorticoid receptor (GR). The mechanism of action involves a series of steps that ultimately lead to the modulation of gene expression.

Upon entering the cell, Betamethasone binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs). This binding event triggers a conformational change in the GR, leading to its dissociation from the HSP complex. The activated Betamethasone-GR complex then translocates to the nucleus.

In the nucleus, the complex can act in two primary ways:

-

Transactivation: The Betamethasone-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding recruits coactivator proteins, leading to the increased transcription of anti-inflammatory genes.

-

Transrepression: The monomeric Betamethasone-GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. This prevents the transcription of pro-inflammatory genes.

The overall effect is a potent suppression of the inflammatory response.

Caption: Glucocorticoid Receptor Signaling Pathway for Betamethasone.

Experimental Protocols: Use as an Internal Standard in LC-MS/MS

Betamethasone-d5 is ideally suited for use as an internal standard in the quantification of Betamethasone in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methods.

Materials and Reagents

-

Betamethasone-d5 (Internal Standard)

-

Betamethasone (Analyte Standard)

-

Human Plasma (or other biological matrix)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Methanol, HPLC grade

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of Betamethasone-d5 internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Vortex for 30 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 3: Representative LC-MS/MS Parameters

| Parameter | Condition |

| LC System | UHPLC system |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 20% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Betamethasone: e.g., m/z 393.2 -> 373.2Betamethasone-d5: e.g., m/z 398.2 -> 378.2 |

| Collision Energy | Optimized for each transition |

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Caption: Workflow for Sample Preparation and Analysis.

Conclusion

Betamethasone-d5 is an indispensable tool for researchers and scientists in the field of drug development and clinical analysis. Its use as an internal standard ensures the reliability and accuracy of quantitative methods for Betamethasone. A thorough understanding of its properties and the underlying glucocorticoid receptor signaling pathway is essential for its effective application in research and the interpretation of experimental results. This guide provides a comprehensive overview to support the use of Betamethasone-d5 in a laboratory setting.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Betamethasone-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone-d5 is the deuterium-labeled version of Betamethasone, a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1] As a stable isotope-labeled internal standard, Betamethasone-d5 is a critical tool in analytical and clinical chemistry, particularly in pharmacokinetic and metabolic studies where it is used for the accurate quantification of Betamethasone in biological matrices by mass spectrometry.[1][2] Its use helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and reproducibility of analytical methods.[2] This guide provides a comprehensive overview of the physical and chemical properties of Betamethasone-d5, along with detailed experimental protocols and workflow visualizations.

Core Physical and Chemical Properties

The fundamental properties of Betamethasone-d5 are summarized below. These characteristics are essential for its proper handling, storage, and application in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C22H24D5FO5 | [3] |

| Molecular Weight | 397.49 g/mol | |

| Appearance | Off-White to Light Yellow Solid | |

| Melting Point | 251-253°C | |

| Solubility | Slightly soluble in Acetone and Methanol. The non-deuterated form is practically insoluble in water. | |

| Storage Conditions | Hygroscopic, store at -20°C in a freezer under an inert atmosphere. | |

| Purity (Typical) | >95% (as determined by HPLC) | |

| Unlabeled CAS Number | 378-44-9 |

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic techniques are fundamental for the characterization and quantification of Betamethasone-d5.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the primary analytical technique for which Betamethasone-d5 is employed. In electron ionization mass spectrometry, the non-deuterated Betamethasone exhibits a specific fragmentation pattern. For Betamethasone-d5, the molecular ion peak and fragment ions containing the deuterium labels will show a corresponding mass shift of +5 Da compared to the unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of Betamethasone shows characteristic absorption bands corresponding to its functional groups, such as hydroxyl, carbonyl, and carbon-fluorine bonds. In the IR spectrum of Betamethasone-d5, the C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹).

Experimental Protocols

Detailed methodologies are crucial for the successful application of Betamethasone-d5 in research.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating reversed-phase HPLC method can be used to determine the purity of Betamethasone-d5 and to separate it from its potential impurities.

-

Column: Altima C18 (250 x 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase: A gradient elution is often employed. For example:

-

Mobile Phase A: A mixture of water, tetrahydrofuran, and acetonitrile (90:4:6 v/v/v).

-

Mobile Phase B: A mixture of acetonitrile, tetrahydrofuran, water, and methanol (74:2:4:20 v/v/v/v).

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 240 nm.

-

Column Temperature: 50°C.

-

Injection Volume: 20 µL.

-

Diluent: A mixture of water and acetonitrile (20:80 v/v).

-

Standard Preparation: Prepare a stock solution of Betamethasone-d5 at a concentration of 100 µg/mL in the diluent. Further dilutions can be made to the desired working concentrations.

-

Sample Preparation: Dissolve the Betamethasone-d5 sample in the diluent to achieve a known concentration within the linear range of the method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This protocol outlines the use of Betamethasone-d5 as an internal standard for the quantification of Betamethasone in a biological matrix like human plasma.

-

Chromatographic Conditions:

-

Column: Reversed-phase C8 or C18 column (e.g., LiChrospher® 100 RP-8, 5µm, 4x4mm).

-

Mobile Phase: A mixture of methanol and 0.05 mM ammonium formate (90:10, v/v).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 28°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Capillary Voltage: 3 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 300°C.

-

Collision Gas: Argon.

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for both Betamethasone and Betamethasone-d5 would be monitored. The transitions for Betamethasone-d5 will be 5 mass units higher than those for unlabeled Betamethasone.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 0.5 mL plasma sample, add a known amount of Betamethasone-d5 internal standard solution.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Quantification: A calibration curve is generated by plotting the ratio of the peak area of the Betamethasone analyte to the peak area of the Betamethasone-d5 internal standard against the concentration of the calibration standards. The concentration of Betamethasone in the unknown samples is then determined from this curve.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships involving Betamethasone-d5.

Caption: Workflow for HPLC Purity Analysis of Betamethasone-d5.

Caption: Quantitative Analysis using Betamethasone-d5 as an Internal Standard.

Caption: Relationship between Betamethasone and its deuterated analog.

References

In-Depth Technical Guide to the Molecular Weight and Analysis of Betamethasone-d5

This technical guide provides a comprehensive overview of the molecular weight of Betamethasone-d5, a deuterated isotopologue of the synthetic glucocorticoid Betamethasone. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental determination of its molecular weight, and its biological mechanism of action.

Core Compound Data: Betamethasone-d5

Betamethasone-d5 is a stable isotope-labeled version of Betamethasone, where five hydrogen atoms have been replaced by deuterium. This labeling is crucial for its use as an internal standard in quantitative bioanalytical assays, such as those employing mass spectrometry, to enhance accuracy and precision.

Quantitative Data Summary

The key quantitative data for Betamethasone-d5 and its non-deuterated counterpart, Betamethasone, are summarized in the table below for direct comparison.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Betamethasone-d5 | C22H24D5FO5 | 397.49[1][2][3] |

| Betamethasone | C22H29FO5 | 392.46[4] |

Experimental Determination of Molecular Weight

The molecular weight of Betamethasone-d5 is experimentally determined using high-resolution mass spectrometry, a fundamental technique in chemical analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is a method of choice for the analysis of steroids and their deuterated analogs.

Protocol: Molecular Weight Determination by LC-MS/MS

This protocol outlines a typical method for the analysis of Betamethasone and its deuterated standard, Betamethasone-d5, to confirm their molecular weights.

1. Sample Preparation:

-

A standard solution of Betamethasone-d5 is prepared in a suitable organic solvent, such as methanol or acetonitrile.

-

For analyses in biological matrices (e.g., plasma), a protein precipitation or liquid-liquid extraction step is employed to remove interfering substances.

2. Liquid Chromatography (LC) Separation:

-

Instrument: A high-performance liquid chromatograph (HPLC) system.

-

Column: A C18 reverse-phase column is commonly used for the separation of steroids.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

-

Injection Volume: A small volume of the prepared sample is injected into the LC system.

3. Mass Spectrometry (MS) Detection:

-

Instrument: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source is used for detection.

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally employed for Betamethasone and its analogs.

-

Mass Analysis: The mass spectrometer is operated in full scan mode to determine the mass-to-charge ratio (m/z) of the intact molecule (parent ion). For Betamethasone-d5, the protonated molecule [M+H]+ would be expected at an m/z corresponding to its molecular weight plus the mass of a proton.

-

Tandem MS (MS/MS): For structural confirmation and quantification, Multiple Reaction Monitoring (MRM) can be used. This involves selecting the parent ion, fragmenting it in the collision cell, and detecting a specific product ion.

4. Data Analysis:

-

The mass spectrum will show a peak at the m/z corresponding to the protonated Betamethasone-d5 molecule, confirming its molecular weight. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.

Biological Context: Mechanism of Action

Betamethasone exerts its anti-inflammatory and immunosuppressive effects by interacting with glucocorticoid receptors. The mechanism can be broadly divided into genomic and non-genomic pathways. The genomic pathway, which involves the regulation of gene expression, is the primary mechanism for its therapeutic effects.

Genomic Signaling Pathway of Betamethasone

The following diagram illustrates the key steps in the genomic signaling pathway of Betamethasone.

Caption: Genomic signaling pathway of Betamethasone.

References

Methodological & Application

Application Notes and Protocols for the Use of Betamethasone-d5-1 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone is a potent synthetic glucocorticoid utilized for its anti-inflammatory and immunosuppressive properties.[1][2] Accurate and precise quantification of betamethasone in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[3][4]

The use of a stable isotope-labeled internal standard is crucial for achieving high-quality quantitative data in LC-MS/MS analysis. These standards, such as Betamethasone-d5-1, possess nearly identical physicochemical properties to the analyte of interest.[5] This allows them to co-elute chromatographically and experience similar ionization effects, effectively compensating for variations during sample preparation and analysis, including extraction inconsistencies and matrix effects. This compound, a deuterated analog of betamethasone, serves as an ideal internal standard, ensuring the accuracy and reliability of the quantification of betamethasone in complex biological samples.

These application notes provide detailed protocols and quantitative data for the use of this compound as an internal standard in the LC-MS/MS analysis of betamethasone in biological matrices.

Experimental Protocols

Materials and Reagents

-

Analytes: Betamethasone, this compound (Internal Standard)

-

Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Ethyl Acetate (HPLC Grade), Diisopropyl ether (HPLC Grade)

-

Reagents: Ammonium Formate, Formic Acid, Ultrapure Water

-

Biological Matrix: Human Plasma (or other relevant biological matrix)

Standard and Sample Preparation

Stock Solutions:

-

Prepare a stock solution of betamethasone in methanol at a concentration of 50 µg/mL.

-

Prepare a stock solution of this compound (Internal Standard, IS) in methanol at a concentration of 1 µg/mL.

Working Solutions:

-

Prepare a series of betamethasone working solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.04 µg/mL to 5 µg/mL.

Calibration Standards and Quality Control (QC) Samples:

-

Spike blank human plasma with the appropriate working solutions to create calibration standards. A typical concentration range is 0.5 to 50.0 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations within the calibration range in a similar manner.

Sample Extraction (Liquid-Liquid Extraction - LLE)

This protocol is a common starting point and may require optimization based on the specific matrix and instrumentation.

-

To 500 µL of plasma sample in a polypropylene tube, add 25 µL of the this compound internal standard working solution.

-

Vortex the mixture for 1 minute.

-

Add 3.0 mL of a mixture of methyl-ter-butyl-ether (MTBE), methylene chloride, and ethyl acetate (30:30:40, v/v/v).

-

Vortex for an additional 1 minute.

-

Centrifuge the samples at approximately 3400 rpm for 6 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.

-

Reconstitute the dried residue in 250 µL of the mobile phase (e.g., 60:40 (v/v) acetonitrile and 2 mM ammonium acetate buffer, pH 3.2).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following are typical LC parameters and may need to be adjusted for optimal separation.

| Parameter | Typical Value |

| Column | Zorbax Eclipse XDB RP-C18 (50 mm × 4.6 mm, 1.8 µm) or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or gradient elution depending on the complexity of the sample. A common isocratic condition is 60% B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10.0 µL |

| Autosampler Temp. | 10°C |

Mass Spectrometry (MS/MS) Conditions

Detection is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Betamethasone: m/z 393 > 373; this compound: m/z 398 > 378 (Example, requires optimization) |

| Source Temperature | 550°C |

| Ion Spray Voltage | 5.5 kV |

| Dwell Time | 150 ms per transition |

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of betamethasone using a deuterated internal standard, compiled from various sources.

Table 1: Linearity and Sensitivity

| Analyte | Matrix | Linearity Range (ng/mL) | r² | LLOQ (ng/mL) | Reference |

| Betamethasone | Human Plasma | 0.5 - 50.0 | >0.99 | 0.5 | |

| Betamethasone | Human Plasma | 2 - 250 | 0.9938 | 2 | |

| Betamethasone | Nude Mice Plasma | 5 - 2000 | >0.99 | 5 |

Table 2: Precision and Accuracy

| Analyte | Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Reference |

| Betamethasone | Human Plasma | LQC, MQC, HQC | < 10 | < 10 | Within ±15% | |

| Betamethasone | Human Plasma | LQC, MQC, HQC | ≤ 15 | ≤ 15 | ≤ 15% |

Table 3: Recovery

| Analyte | Internal Standard | Matrix | Extraction Method | Mean Recovery (%) | Reference |

| Betamethasone | Triamcinolone Acetonide | Human Plasma | LLE | 94.0 | |

| Betamethasone | Deuterated IS | EDTA Whole Blood/Plasma | Protein Precipitation & SPE | 76.6 - 84 |

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:2244574-92-1 | Chemsrc [chemsrc.com]

Application Notes and Protocols for the Quantitative Analysis of Corticosteroids Using Betamethasone-d5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the sensitive and accurate quantitative analysis of corticosteroids in biological matrices using a stable isotope-labeled internal standard, Betamethasone-d5. The protocols detailed below leverage the specificity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure reliable and reproducible results, which are crucial in clinical research, pharmacokinetic studies, and drug development.

Introduction

Corticosteroids are a class of steroid hormones vital in a wide array of physiological processes, including the regulation of inflammation, immune response, and metabolism. Synthetic corticosteroids are widely prescribed for their potent anti-inflammatory and immunosuppressive properties. Accurate quantification of both endogenous and synthetic corticosteroids is essential for therapeutic drug monitoring, understanding disease pathology, and in anti-doping control.

The use of a stable isotope-labeled internal standard, such as Betamethasone-d5, is the gold standard for quantitative LC-MS/MS analysis. This is because it closely mimics the physicochemical properties of the analyte, Betamethasone, and other structurally similar corticosteroids, thus compensating for variations in sample preparation, chromatographic retention, and ionization efficiency. This approach significantly enhances the accuracy, precision, and robustness of the analytical method.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of corticosteroids. The data presented is a compilation from various validated methods and highlights the typical performance that can be achieved.

Table 1: LC-MS/MS Method Performance for Corticosteroid Quantification

| Analyte | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Matrix |

| Betamethasone | Betamethasone-d5 | 0.05 - 50 | 0.05 | Human Plasma[1] |

| Dexamethasone | Betamethasone-d5 | 7.8 - 500 | 7.8 | Methanol Extract[2] |

| Prednisolone | Betamethasone-d5 | 7.8 - 1000 | 7.8 | Methanol Extract[2] |

| Hydrocortisone | Betamethasone-d5 | 7.8 - 1000 | 7.8 | Methanol Extract[2] |

| Triamcinolone | Triamcinolone-d1 acetonide-d6 | 0.6 - 364 nmol/L | 7.6 nmol/L | Serum[3] |

| Budesonide | Testosterone | 5 - 2000 | 5 | Nude Mice Plasma |

Table 2: Precision and Accuracy Data for Betamethasone Quantification

| Concentration Level | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |

| Low QC (0.15 ng/mL) | < 15 | 11.9 | 94.1 |

| Mid QC (4.0 ng/mL) | < 15 | 9.0 | 90.7 |

| High QC (40 ng/mL) | < 15 | 9.8 | 97.2 |

Experimental Protocols

This section provides detailed methodologies for the quantitative analysis of corticosteroids using Betamethasone-d5 as an internal standard.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of corticosteroids from plasma or serum samples.

Materials:

-

Biological matrix (plasma, serum)

-

Betamethasone-d5 internal standard solution (in methanol)

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of the biological matrix into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Betamethasone-d5 internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography (LC) Method

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

-

Gradient Elution:

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 1.0 | 30 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 30 |

| 8.0 | 30 |

Note: The gradient should be optimized based on the specific corticosteroids being analyzed to ensure adequate separation.

Tandem Mass Spectrometry (MS/MS) Method

Instrumentation:

-

Triple quadrupole mass spectrometer.

MS/MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Desolvation Temperature: 200°C

-

Desolvation Gas Flow: 550 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Collision Gas: Argon.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 3: Example MRM Transitions for Corticosteroids and Betamethasone-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Betamethasone | 393.2 | 373.2 | 15 |

| Betamethasone | 393.2 | 161.1 | 25 |

| Betamethasone-d5 | 398.2 | 378.2 | 15 |

| Dexamethasone | 393.2 | 373.2 | 15 |

| Prednisolone | 361.2 | 343.2 | 18 |

| Hydrocortisone | 363.2 | 345.2 | 12 |

Note: MRM transitions and collision energies should be optimized for the specific instrument being used.

Visualizations

Experimental Workflow

Caption: Workflow for corticosteroid analysis using LC-MS/MS.

Quantification Logic

Caption: Logic of quantification using an internal standard.

References

- 1. Quantification of betamethasone in human plasma by liquid chromatography-tandem mass spectrometry using atmospheric pressure photoionization in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Betamethasone-d5-1 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Betamethasone-d5-1 as an internal standard in pharmacokinetic (PK) studies of betamethasone. The following sections detail the background, experimental protocols, data presentation, and relevant biological pathways.

Introduction to Betamethasone and the Role of this compound

Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] It is widely used in the treatment of various conditions, including autoimmune diseases, inflammatory skin disorders, and allergic reactions.[2][3] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing adverse effects.

Pharmacokinetic studies rely on precise and accurate quantification of the drug in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of betamethasone, making it an ideal internal standard for such studies. Its chemical properties are nearly identical to betamethasone, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling accurate quantification by correcting for matrix effects and variations in sample processing.

Quantitative Data from Pharmacokinetic Studies

The following tables summarize key pharmacokinetic parameters of betamethasone from various studies in healthy human subjects. These values can serve as a reference for designing and interpreting new pharmacokinetic investigations.

Table 1: Pharmacokinetic Parameters of Betamethasone after a Single Intramuscular Dose

| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |

| Betamethasone Phosphate & Acetate | 3 mg BP + 3 mg BA | 33.21 ± 8.71 | 1.56 ± 1.32 | 12.92 | 506.95 ± 125.03 | [4] |

| Betamethasone Phosphate & Dipropionate | 2 mg BSP + 5 mg BDP | 15.70 ± 3.93 | 2.83 ± 1.35 | 10.89 ± 2.02 | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve; BP: Betamethasone Phosphate; BA: Betamethasone Acetate; BSP: Betamethasone Sodium Phosphate; BDP: Betamethasone Dipropionate.

Table 2: Pharmacokinetic Parameters of Betamethasone after Intravenous Administration

| Dose | t1/2 (h) | Clearance (mL/min/kg) | Volume of Distribution (mL/kg) | Reference |

| 10.6 mg Betamethasone Phosphate | 6.5 | - | - | |

| - | 228.58 ± 72.9 | 3.50 ± 1.18 | 327.57 ± 69.9 |

Experimental Protocols

In Vivo Pharmacokinetic Study in Humans

This protocol outlines a typical design for a single-dose pharmacokinetic study of an oral betamethasone formulation in healthy adult volunteers.

3.1.1. Study Design

-

Design: Open-label, single-dose, crossover study.

-

Subjects: Healthy adult male and female volunteers.

-

Washout Period: A minimum of 14 days between study periods.

3.1.2. Materials and Reagents

-

Betamethasone formulation (e.g., tablets)

-

This compound (internal standard)

-

Human plasma (for calibration standards and quality controls)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

3.1.3. Dosing and Sample Collection

-

Administer a single oral dose of betamethasone to fasting subjects.

-

Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-defined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose).

-

To prevent dephosphorylation of any prodrug forms, add a stabilizer like sodium arsenate (0.1 mM) to the collection tubes if necessary.

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -80°C until analysis.

3.1.4. Sample Preparation for LC-MS/MS Analysis

-

Thaw plasma samples at room temperature.

-

To a 500 µL aliquot of plasma, add 25 µL of the internal standard working solution (this compound in methanol).

-

Protein Precipitation: Add a precipitating agent like acetonitrile, vortex, and centrifuge to pellet the proteins. Collect the supernatant.

-

Liquid-Liquid Extraction (LLE): Add an extraction solvent (e.g., diisopropyl ether), vortex, and centrifuge. Separate and evaporate the organic layer to dryness. Reconstitute the residue in the mobile phase.

-

Solid Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample, wash, and elute the analyte and internal standard. Evaporate the eluate and reconstitute.

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

3.1.5. LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile and water or methanol and ammonium formate, both containing a small percentage of formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both betamethasone and this compound. For example, for betamethasone, a transition of m/z 393 > 373 could be used.

Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow of an in vivo pharmacokinetic study.

In Vitro Metabolism Study using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of betamethasone in human liver microsomes.

3.2.1. Materials and Reagents

-

Betamethasone

-

This compound (for analytical internal standard)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (containing an internal standard) to stop the reaction

-

Control compounds (e.g., a rapidly metabolized compound and a stable compound)

3.2.2. Incubation Procedure

-

Prepare a stock solution of betamethasone in a suitable solvent (e.g., methanol or DMSO) and dilute it in phosphate buffer to the desired final concentration (e.g., 1 µM). The final solvent concentration should be low (e.g., <0.5%).

-

In a microcentrifuge tube, pre-incubate the betamethasone solution with human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture and add it to a tube containing ice-cold acetonitrile with the internal standard (this compound) to terminate the reaction.

-

Include control incubations: without NADPH (to assess non-enzymatic degradation) and without betamethasone (background control).

-

Centrifuge the terminated reaction mixtures to precipitate the proteins.

-

Transfer the supernatant for LC-MS/MS analysis to quantify the remaining betamethasone.

3.2.3. Data Analysis

-

Plot the natural logarithm of the percentage of betamethasone remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line.

-

Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Calculate the in vitro intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) / (mg microsomal protein/mL).

Workflow for In Vitro Metabolism Study

References

Application Notes and Protocols for Betamethasone-d5-1 in Drug Metabolism Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Betamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. Understanding its metabolic fate is crucial for optimizing therapeutic strategies and assessing potential drug-drug interactions. Betamethasone-d5-1, a deuterated analog of betamethasone, serves as an invaluable tool in drug metabolism research, primarily as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical and physical properties to the unlabeled drug ensure accurate and precise quantification in complex biological matrices by compensating for variations during sample preparation and analysis.

These application notes provide detailed protocols for the use of this compound in pharmacokinetic studies and in vitro metabolism assays.

Data Presentation

Table 1: Pharmacokinetic Parameters of Betamethasone in Healthy Adults

The following table summarizes key pharmacokinetic parameters of betamethasone from various studies in healthy human subjects. These values can be used as a reference for designing and interpreting drug metabolism and pharmacokinetic experiments.

| Parameter | Route of Administration | Dose | Mean Value (± SD or Range) | Reference |

| Terminal Half-life (t½) | Intravenous | 10.6 mg (phosphate) | 6.5 h | [1] |

| Intramuscular | 6 mg (phosphate & acetate) | 12.92 h | [2] | |

| Intramuscular/Oral | 6 mg (phosphate) | 11 h | [3] | |

| Maximum Concentration (Cmax) | Intramuscular | 3 mg (phosphate & acetate) | 25.86 ng/mL (16.36–32.60) | [2] |

| Intramuscular | 3 mg (phosphate & acetate) | 33.21 ng/mL (16.10–50.00) | ||

| Time to Cmax (Tmax) | Intramuscular | 3 mg (phosphate) | 0.24 h (± 0.09) | |

| Area Under the Curve (AUC0-∞) | Intramuscular | 3 mg (phosphate & acetate) | 97.96 ng·h/mL (± 23.38) |

Table 2: Comparative LC-MS/MS Methods for Betamethasone Quantification

This table outlines typical parameters from various validated LC-MS/MS methods for the quantification of betamethasone in human plasma, demonstrating the utility of a deuterated internal standard like this compound.

| Parameter | Method 1 | Method 2 | Method 3 |

| Internal Standard | This compound (conceptual use) | Prednisolone | Triamcinolone acetonide |

| Linearity Range | N/A | 0.5 - 80.0 ng/mL | 0.5 - 50.0 ng/mL |

| Lower Limit of Quantification (LLOQ) | N/A | 0.5 ng/mL | 0.5 ng/mL |

| Sample Preparation | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction |

| Chromatographic Column | C18 | C8 | C18 |

| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |

| Reference | N/A |

Metabolic Pathways of Betamethasone

Betamethasone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 and CYP3A5 playing significant roles. The main metabolic transformations include hydroxylation, oxidation, and reduction, leading to the formation of several metabolites that are subsequently conjugated and excreted.

Caption: Major metabolic pathways of Betamethasone.

Experimental Protocols

Protocol 1: Quantification of Betamethasone in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol provides a representative method for the accurate quantification of betamethasone in human plasma.

1. Materials and Reagents

-

Betamethasone reference standard

-

This compound internal standard (IS)

-

Human plasma (with anticoagulant, e.g., heparin)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Diisopropyl ether or Methyl tert-butyl ether (MTBE)

-

Ammonium formate

-

Formic acid

-

Ultrapure water

2. Standard and Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of betamethasone and this compound in methanol.

-

Working Standard Solutions: Serially dilute the betamethasone stock solution with 50:50 methanol:water to prepare working standards for the calibration curve (e.g., ranging from 0.5 to 250 ng/mL).

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of a mid-range calibrator (e.g., 50 ng/mL).

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 500 µL of plasma sample, calibration standard, or quality control sample in a polypropylene tube, add 25 µL of the this compound internal standard working solution.

-

Vortex for 30 seconds.

-

Add 3 mL of diisopropyl ether or MTBE.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 150 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

3. LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate betamethasone from endogenous plasma components (e.g., 10% B to 90% B over 3 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Betamethasone: Precursor ion > Product ion (e.g., m/z 393.2 > 373.2)

-

This compound: Precursor ion > Product ion (e.g., m/z 398.2 > 378.2)

-

Caption: Workflow for Betamethasone quantification by LC-MS/MS.

Protocol 2: In Vitro Metabolism of Betamethasone using Human Liver Microsomes

This protocol is designed to investigate the metabolic stability of betamethasone and identify its primary metabolites using human liver microsomes.

1. Materials and Reagents

-

Betamethasone

-

This compound (for analytical internal standard)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (ice-cold)

-

Ultrapure water

2. Incubation Procedure

-

Prepare a stock solution of betamethasone in a minimal amount of organic solvent (e.g., methanol or DMSO) and dilute to the final desired concentration in the incubation buffer. The final organic solvent concentration should be less than 1%.

-

In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5-1.0 mg/mL protein), MgCl2 (final concentration 3-5 mM), and potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing this compound as the analytical internal standard.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis to determine the amount of remaining betamethasone and to identify metabolites.

3. Data Analysis

-

Metabolic Stability: Plot the natural logarithm of the percentage of remaining betamethasone against time. The slope of the linear portion of this plot represents the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

-

Metabolite Identification: Analyze the samples using full-scan and product-ion scan LC-MS/MS methods to detect and identify potential metabolites based on their mass-to-charge ratios and fragmentation patterns.

Caption: Workflow for in vitro metabolism of Betamethasone.

Conclusion

This compound is an essential tool for the accurate and precise quantification of betamethasone in biological matrices, facilitating robust pharmacokinetic and drug metabolism studies. The provided protocols offer a solid foundation for researchers to investigate the metabolic fate of betamethasone, contributing to a better understanding of its disposition and potential for drug interactions. These methods can be adapted and further optimized based on specific experimental needs and available instrumentation.

References